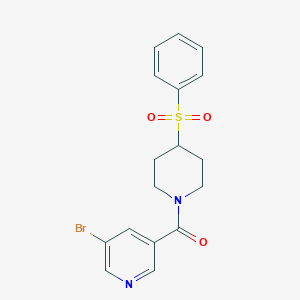

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a class of enzymes called protein kinases, which are involved in many cellular processes, including cell growth, differentiation, and apoptosis. The purpose of

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with structures similar to "(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of piperidin-4-yl methanone have shown significant antimicrobial activity against various bacterial and fungal strains, indicating the potential use of such compounds in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Enzyme Inhibition for Therapeutic Applications

Another area of research is the synthesis of compounds for potential therapeutic applications, particularly as enzyme inhibitors. Derivatives similar to the queried compound have been explored for their inhibitory effects on enzymes relevant to diseases such as Alzheimer's. These studies provide insights into designing and synthesizing new therapeutic agents based on the structural framework of piperidin-1-yl methanone derivatives (Hussain et al., 2017).

Structural and Biological Activities

The structural characteristics and biological activities of N-phenylpyrazolyl aryl methanones, which share functional group similarities with the query compound, have been investigated, revealing their herbicidal and insecticidal activities. This suggests the potential application of the query compound in agricultural research (Wang et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the breakdown of carbohydrates into simple sugars, and it is a key player in the management of type II diabetes mellitus .

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of carbohydrates into simple sugars, thereby reducing the rise in blood glucose levels after a meal .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway by inhibiting the action of α-glucosidase . This results in a decrease in the rate of carbohydrate digestion, leading to a slower and more controlled release of glucose into the bloodstream .

Pharmacokinetics

The compound’s molecular weight suggests that it may have good bioavailability.

Result of Action

By inhibiting α-glucosidase, the compound helps to control postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals . This can be beneficial in the management of type II diabetes mellitus .

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromopyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c18-14-10-13(11-19-12-14)17(21)20-8-6-16(7-9-20)24(22,23)15-4-2-1-3-5-15/h1-5,10-12,16H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYDUWZCTGCZKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2420045.png)

![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)

![2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2420050.png)

![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2420052.png)

![1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420053.png)

![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2420058.png)